Cas no 1547679-40-2 (1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI))

1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) is a specialized triazine derivative with a bicyclo[3.1.0]hexyl substituent, offering unique structural and chemical properties. Its chlorinated triazine core enhances reactivity, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The bicyclohexyl group contributes to steric and electronic effects, potentially improving selectivity in reactions. This compound is particularly useful in the development of agrochemicals, dyes, and advanced materials due to its stability and functional versatility. Its well-defined molecular structure ensures consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive chloro group.
1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) structure
1547679-40-2 structure
Product Name:1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI)
CAS No:1547679-40-2
MF:C9H11ClN4
MW:210.66343998909
CID:5263155
Update Time:2025-05-24

1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) Chemical and Physical Properties

Names and Identifiers

    • 4-{Bicyclo[3.1.0]hexan-3-yl}-6-chloro-1,3,5-triazin-2-amine
    • 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI)
    • Inchi: 1S/C9H11ClN4/c10-8-12-7(13-9(11)14-8)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H2,11,12,13,14)
    • InChI Key: IQCFCTGTGMNXNB-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2CC3C(C3)C2)N=C(N)N=1

1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) Pricemore >>

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Additional information on 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI)

Comprehensive Overview of 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) (CAS No. 1547679-40-2)

The compound 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI), identified by its CAS No. 1547679-40-2, is a specialized chemical entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its unique structural framework, combining a triazine core with a bicyclo[3.1.0]hexane moiety, makes it a subject of interest for scientists exploring novel synthetic pathways and potential applications. This article delves into the molecular characteristics, synthesis, and emerging applications of this compound, while addressing common queries and trends in the scientific community.

One of the most frequently searched questions regarding 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) revolves around its synthetic methodology. Researchers often inquire about the optimal conditions for its preparation, including catalysts, solvents, and reaction temperatures. The compound is typically synthesized through a multi-step process involving the condensation of chlorinated triazine derivatives with bicyclo[3.1.0]hexane precursors. Recent advancements in green chemistry have also sparked interest in developing eco-friendly synthesis routes, aligning with the global push for sustainable practices in chemical manufacturing.

The molecular structure of CAS No. 1547679-40-2 is another hot topic among chemists. The presence of both a triazine ring and a bicyclic system imparts unique steric and electronic properties, which are critical for its reactivity and potential applications. Computational studies, including density functional theory (DFT) calculations, have been employed to predict its behavior in various chemical environments. These insights are invaluable for researchers designing derivatives or exploring its utility in drug discovery and material science.

In the context of pharmaceutical research, 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) has been investigated for its potential as a building block in the development of bioactive molecules. Its structural motifs are reminiscent of several FDA-approved drugs, prompting studies into its pharmacokinetic and pharmacodynamic properties. While not yet a household name in medicine, its derivatives show promise in targeting specific enzymes or receptors, making it a candidate for future therapeutic agents.

The compound's relevance extends beyond pharmaceuticals. In material science, its rigid bicyclic framework and aromatic triazine core make it a potential candidate for designing high-performance polymers or coordination complexes. Researchers are exploring its use in catalysis and supramolecular chemistry, where its unique geometry could facilitate novel interactions. These applications are particularly appealing in the era of nanotechnology and smart materials, where precision at the molecular level is paramount.

Another trending discussion point is the analytical characterization of CAS No. 1547679-40-2. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly employed to confirm its purity and structure. These methods are essential for quality control in both research and industrial settings, ensuring reproducibility and safety. The compound's stability under various conditions is also a subject of ongoing study, particularly for those considering its long-term storage or large-scale production.

Environmental and toxicological assessments of 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) are increasingly relevant, given the growing emphasis on chemical safety and regulatory compliance. While not classified as hazardous, preliminary studies focus on its biodegradability and potential ecological impact. These evaluations are crucial for industries aiming to adopt this compound in commercial applications, ensuring alignment with global standards such as REACH and OECD guidelines.

In summary, 1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-3-yl-6-chloro- (ZCI) (CAS No. 1547679-40-2) represents a fascinating intersection of chemistry and innovation. Its structural complexity, synthetic versatility, and broad applicability make it a compound worth watching in both academic and industrial circles. As research progresses, it is likely to find new roles in cutting-edge technologies, further solidifying its place in the scientific landscape.

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